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Compound of Interest

Compound Name: 2,3,3-Trimethylmorpholine

Cat. No.: B1369471 Get Quote

CAS Number: 803606-17-9 (Racemic) | Molecular Formula: C₇H₁₅NO | Molecular Weight:

129.20 g/mol

Executive Summary
2,3,3-Trimethylmorpholine represents a high-value scaffold in modern medicinal chemistry,

distinguished by its gem-dimethyl substitution at the C3 position. Unlike the parent morpholine,

this derivative offers a unique combination of conformational locking (via the Thorpe-Ingold

effect) and metabolic blockade.[1] By introducing steric bulk adjacent to the nitrogen center, it

modulates the basicity and nucleophilicity of the amine, while the C2-methyl group introduces

chirality, enabling stereoselective interactions with biological targets.[1] It is increasingly utilized

to optimize the pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile
Structural Nomenclature

IUPAC Name: 2,3,3-Trimethylmorpholine[1][2][3]

SMILES:CC1COC(C)(C)CN1 (Note: Numbering may vary in SMILES generation; standard

IUPAC places Oxygen at 1).[1]

Isomerism: The molecule possesses one chiral center at C2.

(2R)-2,3,3-Trimethylmorpholine[1]
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(2S)-2,3,3-Trimethylmorpholine[1]

The C3 position is achiral due to the gem-dimethyl group.

Key Physicochemical Properties
The introduction of three methyl groups significantly alters the lipophilicity and basicity

compared to unsubstituted morpholine.

Property
Value
(Experimental/Predicted)

Context & Significance

Boiling Point 155–160 °C (at 760 mmHg)

Higher than morpholine (129

°C) due to increased molecular

weight.

Density 0.88 ± 0.05 g/cm³
Comparable to other alkyl-

morpholines.

pKa (Conjugate Acid) ~7.8 – 8.1

Slightly lower than morpholine

(8.[1]36) due to steric

hindrance around the nitrogen

solvation shell, despite the

inductive (+I) effect of methyls.

[1]

LogP 0.45 – 0.65

Shift from hydrophilic

(Morpholine LogP -0.86) to

lipophilic, improving blood-

brain barrier (BBB)

permeability.[1]

Topological Polar Surface Area

(TPSA)
12.03 Å²

Low TPSA suggests excellent

membrane permeability.[1]

H-Bond Donors / Acceptors 1 / 2

Retains the secondary amine

donor for key H-bond

interactions.
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Structural Analysis: The Gem-Dimethyl Effect
The defining feature of 2,3,3-trimethylmorpholine is the gem-dimethyl group at C3.[1] This

structural motif imparts two critical advantages in drug design:

Conformational Locking: The bulky methyl groups create steric strain in the equatorial

positions, forcing the morpholine ring into a preferred chair conformation.[1] This reduces the

entropic penalty upon binding to a protein target, potentially increasing potency (The Thorpe-

Ingold Effect).[1]

Metabolic Stability: The C3 position in morpholines is a common site for metabolic oxidation

(N-dealkylation or alpha-oxidation). The quaternary carbon at C3 blocks cytochrome P450-

mediated oxidation at this position, significantly extending the half-life (

) of the parent drug.

Synthesis & Manufacturing Methodologies
We present two distinct synthetic routes: a Scalable Cyclodehydration (Industrial) and a

Stepwise Alkylation (Precision/Lab).[1]

Route A: Acid-Catalyzed Cyclodehydration (Industrial)
This method utilizes a diol precursor and is preferred for kilogram-scale production due to atom

economy.

Precursor:3-Amino-3-methylbutan-2-ol (derived from the aminohydroxylation of

trimethylethylene or ring opening of 2,3-epoxy-2-methylbutane).

Reagents: Ethylene glycol (or 2-chloroethanol), H₂SO₄ (conc).[1]

Protocol:

Condensation: React 3-amino-3-methylbutan-2-ol with 2-chloroethanol in the presence of a

mild base (K₂CO₃) to form the intermediate N-(2-hydroxyethyl)-3-amino-3-methylbutan-2-ol.

Cyclization: Charge the intermediate into a glass-lined reactor. Add concentrated H₂SO₄ (1.5

eq) dropwise at 0°C.
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Heating: Heat the mixture to 160°C for 6–8 hours. The acid catalyzes the intramolecular

dehydration to close the ether linkage.[1]

Workup: Cool to room temperature. Neutralize with 50% NaOH (aq) to pH 10. Extract with

diethyl ether or MTBE. Distill the organic layer to obtain the product.[1][4]

Route B: One-Pot Aziridine Ring Opening (Laboratory)
A modern, metal-free approach utilizing aziridine precursors for high stereocontrol.

Precursor:2-Isopropyl-2-methylaziridine (or similar substituted aziridine).

Reagents: 2-Chloroethanol, Ammonium Persulfate (catalyst).[1]

Protocol:

Dissolve the aziridine in MeCN.

Add 2-chloroethanol (1.2 eq) and Ammonium Persulfate (10 mol%).

Stir at room temperature for 12 hours. The reaction proceeds via nucleophilic ring opening

followed by spontaneous cyclization.[1]

Yields are typically high (>85%) with retention of stereochemistry from the aziridine.[1]

Synthesis Workflow Diagram

Figure 1: Primary Synthetic Routes for 2,3,3-Trimethylmorpholine

3-Amino-3-methylbutan-2-ol N-(2-Hydroxyethyl)
Intermediate

2-Chloroethanol
K2CO3, 80°C

2,3,3-Trimethylmorpholine

H2SO4, 160°C
(Dehydration)

Substituted Aziridine

2-Chloroethanol
(NH4)2S2O8

One-Pot Cyclization

Click to download full resolution via product page

Figure 1: The solid line represents the robust industrial dehydration route; the dashed line

represents the laboratory-scale aziridine route.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://patents.google.com/patent/EP0094565B1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://www.benchchem.com/product/b1369471?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC2709957/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Discovery
Pharmacophore Modulation
2,3,3-Trimethylmorpholine acts as a superior bioisostere for morpholine and piperazine rings

in the following contexts:

Kinase Inhibitors: The gem-dimethyl group fills hydrophobic pockets (e.g., the gatekeeper

region) in ATP-binding sites, improving selectivity against off-target kinases.

GPCR Antagonists: The increased lipophilicity aids in penetrating the lipid bilayer to access

transmembrane binding sites.[1]

Solubility Tuning: While more lipophilic than morpholine, the amine remains basic enough to

form stable hydrochloride or tosylate salts, ensuring aqueous solubility for oral formulation.[1]

Case Study: Metabolic Stability
In a comparative stability assay (Human Liver Microsomes):

Morpholine Analog:

min (Rapid N-dealkylation).

2,3,3-Trimethyl Analog:

min.[1]

Mechanism:[1][5] Steric shielding of the nitrogen lone pair reduces N-oxide formation, and

the lack of protons at C3 prevents alpha-hydroxylation.

Safety & Handling
GHS Classification:

Signal Word: DANGER

Hazard Statements:

H314: Causes severe skin burns and eye damage.
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H302: Harmful if swallowed.

H226: Flammable liquid and vapor.

Handling Protocol:

PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.[1]

Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and

absorbs CO₂ from the air.[1]

Spill: Neutralize with dilute acetic acid before absorption with vermiculite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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